molecular formula C23H15NO2S B380998 2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 315682-40-7

2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B380998
CAS No.: 315682-40-7
M. Wt: 369.4g/mol
InChI Key: DNRJZFKLFHWLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-naphthylmethyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” is a compound that belongs to the quinazolinone class of drugs . Quinazolinones are known for their wide range of biopharmaceutical activities .


Synthesis Analysis

Quinazolin-4 (3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .


Chemical Reactions Analysis

The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .

Safety and Hazards

Quinazolinones are potent inhibitors of bacterial growth and have been used successfully in the treatment of tuberculosis and other infectious diseases . They have also been shown to inhibit the growth of some Gram-negative bacteria, such as Salmonella typhi and Escherichia coli .

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-5-phenylthieno[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO2S/c25-23-21-19(16-7-2-1-3-8-16)14-27-22(21)24-20(26-23)13-17-11-6-10-15-9-4-5-12-18(15)17/h1-12,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRJZFKLFHWLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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